molecular formula C11H16O2 B7843294 2-Ethoxy-benzenepropanol

2-Ethoxy-benzenepropanol

Cat. No.: B7843294
M. Wt: 180.24 g/mol
InChI Key: ASKFRAIPJPWIQU-UHFFFAOYSA-N
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Description

Contextualization within Phenylpropanol and Ether Chemistry

Phenylpropanols are a class of organic compounds that feature a phenyl group attached to a propanol (B110389) chain. sigmaaldrich.com This structural motif is found in a variety of natural and synthetic compounds, with applications ranging from the fragrance industry to pharmaceuticals. sigmaaldrich.comcymitquimica.com The presence of both a hydroxyl group and a benzene (B151609) ring allows for a range of chemical modifications.

Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. The ether linkage in 2-Ethoxy-benzenepropanol is relatively unreactive, a common characteristic of ethers. noaa.gov However, the presence of the ethoxy group can influence the electronic properties and steric environment of the benzene ring, which in turn can affect the reactivity of the molecule as a whole.

Importance of the Ethoxy Moiety in Organic Synthesis and Reactivity

The ethoxy moiety (–OCH2CH3) is a common functional group in organic chemistry. Its presence can impact a molecule's properties in several ways. The oxygen atom in the ethoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The ethyl group itself adds a degree of lipophilicity to the molecule, which can affect its solubility and biological activity.

In the context of synthesis, the ethoxy group is often introduced to protect a hydroxyl group or to modify the electronic and steric nature of a molecule. The synthesis of ethers can be achieved through various methods, including the Williamson ether synthesis. The stability of the ether linkage makes it a useful feature in the design of complex molecules.

Research Significance and Scope of Academic Investigation for Benzenepropanol Derivatives

Benzenepropanol derivatives are of interest to researchers for several reasons. Their structural similarity to naturally occurring compounds makes them relevant in the study of biological systems. For instance, derivatives of benzenepropanol have been investigated for their potential applications in the fragrance and flavor industries. cymitquimica.com Furthermore, they can serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals. cymitquimica.comgoogle.com The potential for these compounds to exhibit biological activity also drives research into their pharmacological properties. cymitquimica.com

While direct research on this compound is limited, studies on related alkoxy-substituted phenylpropanols and other benzenepropanol derivatives provide a framework for understanding its potential areas of investigation. Research into the synthesis and reactivity of these related compounds can offer insights into the likely chemical behavior of this compound.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below, based on available data from chemical suppliers.

PropertyValue
IUPAC Name 3-(2-ethoxyphenyl)-1-propanol sigmaaldrich.com
Synonyms This compound sigmaaldrich.com
CAS Number 1057671-43-8 sigmaaldrich.com
Molecular Formula C11H16O2 sigmaaldrich.com
Molecular Weight 180.25 g/mol sigmaaldrich.com
Physical Form Yellow solid sigmaaldrich.com
Purity ~95% sigmaaldrich.com
Storage Temperature Room Temperature sigmaaldrich.com
InChI Key ASKFRAIPJPWIQU-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8,12H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKFRAIPJPWIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethoxy Benzenepropanol and Its Analogs

Established Synthetic Pathways for Benzenepropanol Core Structures

The benzenepropanol core is a common structural motif in organic chemistry. Its synthesis can be approached through several well-established pathways, often starting from simple aromatic precursors. The choice of method depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Multi-Step Organic Synthesis Strategies

Multi-step synthesis is a common approach for constructing complex molecules like benzenepropanol derivatives from simpler starting materials. vapourtec.com This strategy allows for the precise installation of functional groups and the extension of carbon chains in a controlled manner. youtube.com A typical multi-step sequence might begin with a Friedel-Crafts acylation of a substituted benzene (B151609), followed by reactions to modify the side chain.

For instance, the synthesis of a 3-phenylpropanol core can be achieved from benzyl (B1604629) alcohol through a sequence involving reaction with ethyl magnesium bromide followed by hydroboration. study.com Another approach involves the reduction of unsaturated carbonyl compounds like 3-phenyl-prop-2-enal to produce the corresponding 3-phenyl propanol (B110389). prepchem.com The order of reactions is critical, especially when dealing with substituted benzenes, to ensure the correct placement of substituents. libretexts.org

Key transformations in multi-step syntheses often include:

Friedel-Crafts Acylation/Alkylation: To introduce a carbon side-chain to the benzene ring.

Reduction Reactions: To convert carbonyl groups (ketones, aldehydes) in the side chain to alcohols or methylene (B1212753) groups.

Oxidation Reactions: To modify side-chain functional groups, for example, converting an alcohol to an aldehyde or carboxylic acid. pherobase.com

Carbon Chain Elongation: Using reactions like the Wittig reaction or Grignard reactions to extend the side chain to the required three-carbon length.

The choice of reagents and the sequence of these steps are tailored to the specific target molecule, taking into account the directing effects of existing substituents on the aromatic ring. libretexts.org

Routes Involving Alpha-Amino Alcohols

Vicinal amino alcohols are valuable building blocks in organic synthesis due to their bifunctional nature. researchgate.netuni-muenster.de These compounds, particularly chiral amino alcohols, can serve as precursors for a variety of molecules, including benzenepropanol derivatives. nih.gov Synthetic strategies often focus on the diastereoselective or enantioselective synthesis of the amino alcohol core, which can then be further modified. rsc.org

One approach involves the diastereoselective reduction of β-amino ketones to form γ-amino alcohols, which share a similar structural framework to the target molecule. ru.nl Copper-catalyzed hydroamination of enals and enones provides another route to chiral amino alcohols with multiple contiguous stereocenters. nih.gov These methods offer precise control over the stereochemistry of the resulting molecule.

Once the amino alcohol is synthesized, subsequent reactions are required to convert it into the benzenepropanol structure. This might involve:

Deamination: Removal of the amino group, potentially through diazotization followed by reduction.

Functional Group Interconversion: Modifying the hydroxyl and amino groups to facilitate further reactions.

These routes are particularly important for the synthesis of optically active benzenepropanol analogs, where the stereochemistry is established early in the synthetic sequence using the amino alcohol precursor. nih.gov

Approaches for Incorporating the Ethoxy Group

The introduction of an ethoxy group onto the benzene ring is a key step in the synthesis of 2-Ethoxy-benzenepropanol. This is typically achieved through nucleophilic substitution reactions where an ethoxide ion or a related species acts as the nucleophile.

Williamson Ether Synthesis and Related Reactions

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a 2-substituted phenol (B47542) derivative with an ethylating agent.

The general mechanism follows an SN2 pathway, where an alkoxide ion attacks an alkyl halide. wikipedia.org For the synthesis of aryl ethers, a phenoxide ion (generated by deprotonating a phenol with a strong base like sodium hydride) acts as the nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide). youtube.com

Reaction Scheme: Ar-OH + Base → Ar-O⁻ Na⁺ Ar-O⁻ Na⁺ + CH₃CH₂-X → Ar-O-CH₂CH₃ + NaX (where Ar = substituted benzene ring, X = Halogen)

For optimal results, the alkyl halide should be primary to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The alkoxide can be primary, secondary, or tertiary. wikipedia.org The Williamson synthesis is a robust and popular method for both laboratory and industrial-scale ether production. wikipedia.org

Table 1: Key Parameters in Williamson Ether Synthesis
ComponentRoleExamplesConsiderations
Phenolic SubstrateSource of Aryloxide2-Propylphenol, GuaiacolAcidity of the phenol affects the choice of base.
BaseDeprotonates the phenolSodium Hydride (NaH), Sodium Hydroxide (B78521) (NaOH)Base strength must be sufficient to form the phenoxide. khanacademy.org
Ethylating AgentProvides the ethyl groupEthyl iodide, Ethyl bromide, Diethyl sulfateMust be a primary halide to favor SN2 over elimination. masterorganicchemistry.com
SolventReaction MediumEthanol, DMF, THFPolar aprotic solvents can accelerate SN2 reactions.

Nucleophilic Substitution Reactions with Halogenated Precursors

An alternative to starting with a phenol is to use a halogenated aromatic precursor. In this approach, a halogen atom on the benzene ring (e.g., chlorine or bromine) is displaced by an ethoxide nucleophile. savemyexams.com This reaction, known as nucleophilic aromatic substitution (SNAr), typically requires the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

However, recent strategies have been developed for the SNAr of electron-rich halophenols. One such method involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the ring for substitution by a nucleophile. nih.gov The reaction of a secondary haloalkane with sodium ethoxide can lead to both substitution (SN2) and elimination (E2) products, with the outcome depending on the reaction conditions. libretexts.org For aromatic systems, the conditions are often more forcing than in the Williamson ether synthesis.

Table 2: Comparison of Nucleophilic Substitution Methods for Ethoxy Group Incorporation
MethodStarting MaterialNucleophileTypical Conditions
Williamson Ether SynthesisPhenol derivativeEthoxide (formed in situ)Strong base (e.g., NaH), primary ethyl halide. youtube.com
Nucleophilic Aromatic Substitution (SNAr)Halogenated benzene derivativeSodium EthoxideOften requires high temperatures and/or activating groups on the ring. nih.gov

Ethoxylation of Phenolic and Alcoholic Substrates

Ethoxylation is a chemical reaction where ethylene (B1197577) oxide is added to a substrate, such as a phenol or an alcohol. wikipedia.org This process is of significant industrial importance and is used to produce a wide range of surfactants and other chemicals. wikipedia.orgvenus-goa.com When applied to a phenolic substrate, the reaction results in the formation of an ethoxylated phenol. venus-goa.com

The reaction is typically carried out at elevated temperatures (e.g., 180 °C) and pressures, with a catalyst such as potassium hydroxide (KOH). wikipedia.org The process is highly exothermic and requires careful temperature control. wikipedia.org The reaction proceeds by the nucleophilic attack of the phenoxide ion on the ethylene oxide ring.

Reaction Scheme: Ar-OH + KOH → Ar-O⁻ K⁺ + H₂O Ar-O⁻ K⁺ + n(C₂H₄O) → Ar-O-(CH₂CH₂O)n-H

For the synthesis of this compound, the reaction would need to be controlled to add a single ethylene oxide unit (n=1), which is then capped to form the ethyl ether. This method is particularly useful for large-scale industrial production. google.com Catalysts such as Lewis acids or alkaline earth hydroxides can also be employed. google.com

Stereoselective Synthesis and Chiral Resolution Techniques

The creation of a specific stereoisomer of a chiral molecule can be achieved through two primary approaches: asymmetric synthesis, which directly produces the desired enantiomer, or the resolution of a racemic mixture.

Enantioselective synthesis aims to create a single enantiomer from a prochiral substrate. This is often accomplished using chiral catalysts or auxiliaries that influence the stereochemical course of a reaction.

One prominent strategy for achieving high enantioselectivity in the synthesis of chiral alcohols is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. For instance, pseudoephedrine has been widely employed as a chiral auxiliary in diastereoselective alkylation reactions, providing a reliable route to enantiomerically enriched carboxylic acids, which can then be converted to the corresponding alcohols. While specific examples for this compound are not abundant in readily available literature, the principle of using a chiral auxiliary, such as a derivative of ephedrine (B3423809) or an oxazolidinone, attached to a suitable precursor, represents a viable and well-established methodology. sigmaaldrich.comwikipedia.orgresearchgate.netnih.gov

Enzymatic resolutions offer another powerful tool for accessing enantiomerically pure benzenepropanols. This technique utilizes the inherent stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. For example, lipase (B570770) from Candida rugosa has been used for the kinetic resolution of related β-blocker building blocks. mdpi.com Similarly, alcohol dehydrogenases can be used for the enantioselective reduction of a prochiral ketone precursor to yield a chiral alcohol. The enantioselectivity of these enzymatic processes can often be very high, leading to products with excellent enantiomeric excess.

A summary of common enantioselective methodologies is presented in the table below.

MethodologyDescriptionKey Reagents/Catalysts
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Pseudoephedrine, Oxazolidinones, Camphorsultam
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture.Lipases (e.g., Candida rugosa lipase), Alcohol Dehydrogenases
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Chiral metal complexes (e.g., Ru-diamine-diphosphine catalysts)

The precise control of stereochemistry is paramount in asymmetric synthesis. The choice of reagents, catalysts, and reaction conditions all play a crucial role in determining the final stereochemical outcome.

In chiral auxiliary-controlled reactions , the stereochemical bias is introduced by the steric and electronic properties of the auxiliary. The auxiliary creates a chiral environment around the reactive center, forcing the incoming reagent to approach from a specific face, thereby leading to the preferential formation of one diastereomer. For example, in the alkylation of an enolate derived from a pseudoephedrine amide, the bulky phenyl and methyl groups of the auxiliary effectively block one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity. nih.gov

In asymmetric catalysis , the chiral ligand coordinated to a metal center is responsible for inducing enantioselectivity. The three-dimensional structure of the catalyst-substrate complex creates a chiral pocket that favors the formation of one enantiomer over the other. For instance, in the asymmetric Guerbet reaction, which couples a primary and a secondary alcohol, Noyori-type Ru(II)-diamine-diphosphine catalysts have been shown to produce chiral alcohols with high enantiomeric ratios. liverpool.ac.uk The specific geometry of the chiral ligands dictates the stereochemical pathway of the reaction.

The table below outlines key factors influencing stereochemical control in these reactions.

Reaction TypeControlling FactorMechanism of Control
Chiral Auxiliary-Directed Alkylation Structure of the chiral auxiliarySteric hindrance from the auxiliary directs the approach of the electrophile.
Enzymatic Kinetic Resolution Enzyme's active siteThe chiral active site of the enzyme preferentially binds and transforms one enantiomer.
Asymmetric Hydrogenation Chiral ligand on the metal catalystThe chiral ligand creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer.

Derivatization Strategies for Synthetic Intermediate Preparation

In many cases, the direct separation of enantiomers can be challenging. Derivatization of the racemic mixture with a chiral reagent to form diastereomers is a common and effective strategy to facilitate their separation. These diastereomers have different physical properties, such as solubility and chromatographic retention times, allowing them to be separated by conventional techniques like crystallization or chromatography.

For benzenepropanols, the hydroxyl group provides a convenient handle for derivatization. Common derivatizing agents for alcohols include chiral carboxylic acids, acid chlorides, and isocyanates. The resulting diastereomeric esters or carbamates can then be separated. After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure alcohol.

Furthermore, derivatization is often necessary to enhance the volatility and improve the chromatographic separation of chiral compounds, particularly for gas chromatography (GC) analysis. The hydroxyl group of benzenepropanols can be derivatized to form more volatile ethers or esters. For chiral GC, derivatization with achiral reagents such as trifluoroacetic anhydride (B1165640) can be employed, with the separation of enantiomers being achieved on a chiral stationary phase. This approach allows for the accurate determination of enantiomeric excess.

The following table summarizes common derivatization strategies.

PurposeDerivatizing ReagentResulting DerivativeSeparation/Analysis Method
Diastereomer Formation for Separation Chiral Carboxylic Acid (e.g., Mosher's acid)Diastereomeric EstersCrystallization, Chromatography
Enhanced Volatility for GC Analysis Trifluoroacetic Anhydride (TFAA)Trifluoroacetate EsterChiral Gas Chromatography
Improved Detection in HPLC Fluorescent Chiral Derivatizing ReagentsFluorescent DiastereomersHigh-Performance Liquid Chromatography (HPLC)

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy Benzenepropanol

Reactivity of the Aromatic Ring System

The presence of the ethoxy group, an electron-donating substituent, activates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). This activation is a consequence of the resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution Patterns

The ethoxy group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (C4) and para (C6) to the ethoxy group. This directing effect is also explained by the resonance stabilization of the intermediate carbocation (the arenium ion) formed during the substitution process. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the oxygen atom of the ethoxy group, providing significant stabilization. Attack at the meta position does not allow for this type of resonance stabilization, making the meta pathway less favorable.

While the ethoxy group is activating, the propanol (B110389) side chain can exert a minor steric influence, potentially favoring substitution at the less hindered para position over the ortho positions. However, the electronic directing effect of the ethoxy group is the dominant factor.

PositionRelative ReactivityKey Stabilizing Factor
OrthoHighResonance stabilization from the ethoxy group
ParaHighResonance stabilization from the ethoxy group
MetaLowLack of direct resonance stabilization from the ethoxy group

Aromatic Ring Functionalization Strategies

Several classic electrophilic aromatic substitution reactions can be employed to functionalize the aromatic ring of 2-Ethoxy-benzenepropanol.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring, typically at the para position to minimize steric hindrance. The reaction is carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting ketone can serve as a precursor for further synthetic modifications. organic-chemistry.org

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, introducing a formyl group (-CHO). wikipedia.orgjk-sci.com The Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. jk-sci.comnrochemistry.com For this compound, formylation is expected to occur primarily at the para position.

Nitration: The introduction of a nitro group (-NO₂) can be achieved by treating this compound with a mixture of concentrated nitric acid and sulfuric acid. The strongly activating nature of the ethoxy group suggests that this reaction would proceed readily, yielding a mixture of ortho- and para-nitro derivatives.

Halogenation: The aromatic ring can be halogenated (e.g., with Br₂ or Cl₂) in the presence of a Lewis acid catalyst. The ethoxy group directs the halogen to the ortho and para positions.

Transformations Involving the Propanol Side Chain

The primary alcohol of the propanol side chain is a versatile functional group that can undergo a range of transformations, including reactions of the hydroxyl group and modifications to the carbon chain.

Hydroxyl Group Reactivity (e.g., Esterification, Etherification)

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. chemguide.co.ukchemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.com Alternatively, for more reactive and less reversible conditions, an acid chloride can be used, often in the presence of a non-nucleophilic base like pyridine. youtube.com

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. tcichemicals.comjk-sci.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This S(_N)2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.com

Halogenation Reactions and Stereochemical Implications

The hydroxyl group can be replaced by a halogen atom using various reagents.

Reaction with Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary alcohols into alkyl bromides. The reaction proceeds with inversion of stereochemistry if the alcohol is chiral. masterorganicchemistry.comyoutube.comyoutube.com

Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride is commonly used to convert alcohols to alkyl chlorides. youtube.com The reaction mechanism typically involves an S(_N)2 pathway, leading to an inversion of configuration at a chiral center. masterorganicchemistry.com

Since the propanol side chain in this compound is not chiral, stereochemical implications are not a factor in these specific halogenation reactions.

Oxidation and Reduction Pathways

Oxidation: The primary alcohol of the propanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

To Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) are effective for this transformation. wikipedia.orgorganic-chemistry.orgadichemistry.combyjus.comtcichemicals.com

To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), will oxidize the primary alcohol all the way to a carboxylic acid. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comadichemistry.comthermofisher.com

Reduction: While the propanol side chain is already in a reduced state, the aromatic ring of this compound can be reduced under certain conditions. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) or nickel, at elevated temperatures and pressures can reduce the benzene ring to a cyclohexane (B81311) ring. rsc.orgmlsu.ac.inlibretexts.orgyoutube.com

Stability and Reactivity of the Ethereal Linkage

The ethereal linkage in this compound, which consists of an ethyl group bonded to a phenoxy oxygen, is a defining feature of its chemical reactivity. Ethers are generally characterized by their relative inertness, making them useful as solvents in many chemical reactions. masterorganicchemistry.commasterorganicchemistry.com However, the C-O bond can be cleaved under specific, typically harsh, conditions. openstax.org The aromatic nature of one of the substituents in this compound significantly influences the mechanism and products of these cleavage reactions.

Stability under Various Chemical Conditions

The stability of the ethereal linkage in this compound is highly dependent on the chemical environment. Ethers are generally resistant to a wide range of reagents, which accounts for their common use as solvents. masterorganicchemistry.comlibretexts.org

Basic and Nucleophilic Conditions: The ethoxy group is stable in the presence of bases and most nucleophiles. pressbooks.pubquora.com The C-O bond is strong, and the alkoxide (RO⁻) that would need to be displaced is a poor leaving group. masterorganicchemistry.com Therefore, cleavage does not typically occur under basic or neutral conditions.

Acidic Conditions: As detailed in the previous section, the ether linkage is susceptible to cleavage by strong acids like HI and HBr, especially at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com This reactivity is a key limitation on the conditions under which this compound can be used if the ether functionality needs to be preserved.

Oxidative Conditions: Ethers are susceptible to oxidation, particularly at the carbon atom adjacent to the ether oxygen. In the presence of oxygen from the air, ethers can form hydroperoxides, which can be explosive. libretexts.org While aromatic compounds themselves possess a high degree of stability due to electron delocalization, the benzylic position is not directly adjacent to the ether oxygen in this molecule. libretexts.org Specific enzymatic systems, such as fungal peroxygenases, have been shown to catalyze the H₂O₂-dependent oxidative cleavage of various ethers through a hydrogen abstraction mechanism, suggesting that biological or biomimetic systems could potentially cleave this linkage. nih.gov

Reductive Conditions: The ether bond is generally stable to catalytic hydrogenation and many chemical reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

Table 2: Stability of the Ethereal Linkage in this compound

Condition Stability Notes
Strong Bases (e.g., NaOH) Stable Ethers are generally unreactive towards bases. pressbooks.pubquora.com
Strong Acids (e.g., HI, HBr) Unstable Cleavage occurs via an SN2 mechanism. openstax.org
Oxidizing Agents (e.g., O₂) Potentially Unstable Can form peroxides over time. libretexts.org Susceptible to certain enzymatic oxidations. nih.gov
Reducing Agents (e.g., LiAlH₄) Stable The ether linkage is not typically reduced by common reducing agents.

Intramolecular Cyclization and Rearrangement Processes of Benzenepropanol Derivatives

The structure of this compound, featuring a hydroxyl group at the terminus of a three-carbon chain attached to an aromatic ring, allows for the possibility of intramolecular reactions, particularly cyclization.

Intramolecular Cyclization: Under acidic conditions, the terminal hydroxyl group can be protonated, turning it into a good leaving group (water). This could lead to the formation of a carbocation at the end of the propyl chain. An intramolecular electrophilic aromatic substitution could then occur, where the carbocation is attacked by the electron-rich benzene ring to form a six-membered ring, resulting in a substituted chromane (B1220400) derivative. The presence of the ethoxy group at the ortho position would activate the ring towards electrophilic attack, primarily directing it to the para position (position 4 relative to the propyl chain).

Alternatively, the hydroxyl group can act as a nucleophile and attack a carbocation or an electrophilic center. For example, if the propanol side chain were to undergo a reaction that forms an electrophilic center, the hydroxyl group could readily participate in a cyclization reaction to form a cyclic ether, such as a substituted tetrahydrofuran (B95107) or tetrahydropyran.

Rearrangement Processes: Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.demvpsvktcollege.ac.in While this compound itself is not primed for the most common named rearrangements like the Claisen rearrangement (which requires an allyl group attached to the ether oxygen), its derivatives could undergo such transformations. bdu.ac.inlibretexts.org For instance, if the propanol side chain were to be modified to contain a double bond in the appropriate position, a sigmatropic rearrangement could be induced.

Furthermore, under conditions that might generate a carbocation on the side chain (e.g., acid-catalyzed dehydration of the alcohol), 1,2-hydride or 1,2-alkyl shifts could occur to form a more stable carbocation before subsequent reaction. mvpsvktcollege.ac.in Pinacol-like rearrangements are also a possibility for related diol derivatives, where a 1,2-diol undergoes rearrangement in the presence of acid to form a ketone or aldehyde. nih.gov

Table 3: Potential Intramolecular Reactions of Benzenepropanol Derivatives

Reaction Type Conditions Potential Product Mechanism Notes
Intramolecular Cyclization (Friedel-Crafts type) Strong Acid (e.g., H₂SO₄) Substituted Chromane The terminal -OH is protonated and leaves as H₂O, forming a carbocation which is then attacked by the aromatic ring.
Intramolecular Etherification Acid or Base Catalysis Substituted Tetrahydrofuran/Tetrahydropyran Requires modification of the side chain to introduce a leaving group, followed by nucleophilic attack by the hydroxyl group.
Carbocation Rearrangement Strong Acid Isomeric structures A 1,2-hydride shift could occur in a carbocation intermediate on the propyl chain to form a more stable secondary carbocation. mvpsvktcollege.ac.in

Analytical Characterization Techniques for 2 Ethoxy Benzenepropanol

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture and quantifying the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample jmchemsci.comjmchemsci.com. For 2-Ethoxy-benzenepropanol, GC separates it from any volatile impurities before it enters the mass spectrometer. The mass spectrometer then generates a mass spectrum based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a molecular "fingerprint."

The expected mass spectrum would show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation pathways would likely include the loss of a water molecule (m/z = 162), cleavage of the ethyl group from the ether (m/z = 151), and cleavage of the propyl alcohol side chain, leading to characteristic aromatic fragment ions.

Table 4: Predicted Key Fragments in GC-MS Analysis of 3-(2-ethoxyphenyl)propan-1-ol

m/z ValueProposed FragmentDescription
180[C₁₁H₁₆O₂]⁺Molecular Ion (M⁺)
162[C₁₁H₁₄O]⁺Loss of H₂O
151[C₉H₁₁O₂]⁺Loss of ethyl group (-C₂H₅)
135[C₉H₁₁O]⁺Loss of ethoxy radical (·OC₂H₅)
121[C₈H₉O]⁺Cleavage of propyl side chain
91[C₇H₇]⁺Tropylium ion

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile or thermally sensitive compounds researchgate.netnih.gov. A sample of this compound can be analyzed using a reversed-phase HPLC method, typically with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly performed with a UV detector, as the benzene (B151609) ring possesses a strong chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Regarding enantiomeric excess determination, it is important to note that the presumed structure, 3-(2-ethoxyphenyl)propan-1-ol, is achiral and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this specific molecule.

However, if a chiral isomer, such as 1-(2-ethoxyphenyl)propan-1-ol, were to be analyzed, a specialized chiral HPLC method would be required. This involves using a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers, causing them to elute at different retention times heraldopenaccess.usnih.gov. The relative area of the two resulting peaks would then be used to calculate the enantiomeric excess (ee) of the mixture.

Based on the available scientific literature, there is no specific information detailing the derivatization strategies exclusively for the analytical detection and characterization of this compound. Research and application notes often focus on broader classes of compounds or more commonly analyzed substances.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specific derivatization strategies for this compound as requested, without resorting to generalized information that would violate the strict requirement to focus solely on this compound. Method development for a specific analyte like this compound would typically involve adapting established derivatization techniques for alcohols and aromatic compounds, followed by empirical validation. However, published, citable research detailing these specific applications for this compound is not currently available.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling serves as a foundational tool for investigating the three-dimensional structure and electronic properties of 2-Ethoxy-benzenepropanol. These calculations are crucial for understanding its stability, reactivity, and interactions with other molecules.

This compound is a flexible molecule due to the rotational freedom around several single bonds, particularly in the ethoxy and propanol (B110389) side chains. Conformational analysis is the systematic study of the different spatial arrangements (conformers) of the molecule and their corresponding potential energies. The goal is to identify the most stable, low-energy conformations that the molecule is most likely to adopt.

The process begins by systematically rotating the rotatable bonds and calculating the potential energy for each resulting conformation. This exploration of the potential energy surface reveals various local energy minima, each corresponding to a stable conformer. Energy minimization techniques, such as molecular mechanics or more accurate quantum mechanical methods, are then employed to refine these structures and find the global minimum—the most stable conformation of the molecule. For this compound, the orientation of the ethoxy group relative to the benzene (B151609) ring and the folding of the propanol chain are key determinants of conformational stability. These studies often show that specific staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. nih.gov

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a suite of electronic descriptors that are invaluable for predicting the reactivity of this compound. These descriptors quantify various aspects of the molecule's electronic structure. nih.govrasayanjournal.co.in

Key descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.govnih.gov A higher EHOMO suggests a better electron donor, while a lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. tsijournals.comresearchgate.netunl.eduresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tsijournals.comresearchgate.netunl.eduresearchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. For substituted benzenes, the nature and position of substituents significantly modulate the HOMO-LUMO gap. tsijournals.comresearchgate.netscilit.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), offering a clear guide to intermolecular interactions and reactive sites.

Table 1: Representative Quantum Chemical Descriptors

DescriptorDefinitionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOCorrelates with chemical stability and reactivity
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom/molecule to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution
Electrophilicity Index (ω) χ²/2ηQuantifies the ability of a species to accept electrons

Quantitative Structure-Activity Relationship (QSAR) Paradigms for Related Benzenepropanols

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. google.com For benzenepropanol derivatives, QSAR can be used to predict properties like odor intensity, receptor binding affinity, or toxicological endpoints. nih.govresearchgate.netnih.govacs.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex topological, electronic, or quantum chemical parameters. tandfonline.com

A notable class of descriptors used in QSAR are the Extended Topochemical Atom (ETA) indices. google.com ETA indices are derived from the 2D representation of a molecule and capture information about its size, shape, branching, and electronic features. google.comresearchgate.net These descriptors have proven effective in modeling various endpoints, including the toxicity and physicochemical properties of substituted benzenes. google.comnih.gov

The process of developing a QSAR model involves:

Data Set Compilation: Assembling a set of benzenepropanol analogues with known activity data.

Descriptor Calculation: Computing a wide range of descriptors, including ETA indices, for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity. tandfonline.com

Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not overfitted. nih.gov

Once a predictive QSAR model is established, it can be interpreted to understand which structural features are most influential for a given activity. For instance, in the context of fragrance compounds, QSAR models can reveal how the presence of an alkoxy group (like the ethoxy group in this compound), the length of the alkyl chain, or the substitution pattern on the benzene ring correlates with specific odor characteristics or intensity. acs.org The model might show that larger, more branched substituents decrease a particular activity, while specific electronic properties, quantified by descriptors, enhance it. This understanding is critical for the rational design of new benzenepropanol derivatives with optimized properties.

Application of Machine Learning and Artificial Intelligence in Chemical Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry and drug design. researchgate.netnih.gov These advanced techniques can handle vast and complex datasets, uncovering intricate patterns that are often missed by traditional QSAR methods. acs.org

For compounds like this compound, ML models, such as random forests, support vector machines, and deep neural networks, can be trained on large chemical databases to predict a wide array of properties. nih.govacs.org This includes predicting everything from fundamental physicochemical properties to complex biological activities and reaction outcomes. acs.orgsemanticscholar.org

In the context of chemical design, AI and ML are particularly powerful for:

Generative Models: AI can design entirely new molecules de novo with specific desired properties. up.ptacs.org For example, a generative model could be tasked with designing novel benzenepropanol analogues predicted to have a strong, pleasant fragrance. up.ptacs.orgmdpi.com

High-Throughput Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing, significantly accelerating the discovery process. acs.org

Predictive Toxicology: Developing sophisticated models to predict the potential toxicity of new chemicals early in the design phase, a critical step in creating safer products. nih.govnih.gov

The integration of ML and AI with quantum chemistry and traditional QSAR provides a powerful, multi-faceted approach to chemical design, enabling the rapid and efficient exploration of chemical space to identify novel molecules like derivatives of this compound with tailored functionalities. mit.eduswapcard.comresearchgate.net

Biological Interactions and Mechanistic Insights of 2 Ethoxy Benzenepropanol Analogs in Vitro Studies

Exploration of Molecular Interactions with Biological Targets (e.g., Receptors, Enzymes)

Currently, there is no specific data in the scientific literature detailing the molecular interactions of 2-Ethoxy-benzenepropanol analogs with biological targets such as receptors or enzymes. General principles of medicinal chemistry suggest that the ethoxy and propanol (B110389) moieties would influence the compound's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its potential binding to biological macromolecules. For instance, the hydroxyl group of the propanol side chain could act as a hydrogen bond donor or acceptor, while the ethoxy group could engage in hydrophobic interactions. Without experimental data, any discussion of specific receptor or enzyme targets for this compound analogs remains speculative.

In Vitro Assessment of Biological Activities

There are no published in vitro studies specifically evaluating the antimicrobial or antiparasitic efficacy of this compound analogs. Research on other classes of compounds, such as prenylated benzoic acid derivatives from Piper species, has shown activity against various parasites, with potency influenced by the nature and position of substituents on the benzene (B151609) ring. For example, some prenylated hydroxybenzoic acids have demonstrated activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum nih.gov. Similarly, studies on BPA analogues have shown selective inhibition of Gram-positive bacteria by interfering with cell wall biosynthesis nih.gov. However, these findings cannot be directly extrapolated to this compound derivatives without dedicated experimental validation.

To illustrate the type of data that would be necessary, the following interactive table showcases hypothetical minimum inhibitory concentration (MIC) values for a series of this compound analogs against various microbes. It is crucial to note that this table is for illustrative purposes only and is not based on real experimental data.

Hypothetical Antimicrobial Activity of this compound Analogs (Illustrative Data)

Compound R1-Substituent R2-Substituent S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Analog 1 H H >128 >128 >128
Analog 2 4-Cl H 64 >128 128
Analog 3 H 4-F 128 >128 >128
Analog 4 4-Cl 4-F 32 128 64

In the absence of specific research on this compound analogs, it is not possible to detail their effects on cellular responses and pathways. Mechanistic studies on other antimicrobial compounds often investigate impacts on cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, some antibacterial agents disrupt the bacterial cell wall, leading to cell lysis and death nih.govnih.gov. Without experimental evidence, the cellular mechanisms of this compound analogs remain unknown.

Structure-Activity Relationship (SAR) Derivations for Biological Effects

A structure-activity relationship (SAR) analysis for this compound analogs cannot be derived without a dataset of biological activities for a series of structurally related compounds. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds. For instance, in a series of N-benzimidazole-derived carboxamides, the number and position of methoxy (B1213986) and hydroxy groups on a phenyl ring were found to significantly influence antibacterial activity mdpi.com. A study on lupeol (B1675499) derivatives showed that the presence of a 3-OH group was crucial for α-glucosidase inhibition mdpi.com.

To perform a meaningful SAR analysis for this compound analogs, a library of derivatives would need to be synthesized and tested. The following interactive table provides a hypothetical framework for such a study, illustrating how variations in substituents could be correlated with biological activity. As with the previous table, this is a hypothetical representation.

Hypothetical Structure-Activity Relationship Framework for this compound Analogs (Illustrative)

Compound R-Group on Phenyl Ring Modification on Propanol Chain Antiparasitic IC50 (µM) vs. T. cruzi
Analog A H -OH >100
Analog B 4-Methoxy -OH 75.2
Analog C 4-Chloro -OH 50.8
Analog D 4-Chloro -OCH3 98.1

Environmental Occurrence and Chemical Fate of Benzenepropanol Derivatives

Natural Occurrence and Detection in Biological Samples

There is no available scientific literature that documents the natural occurrence of 2-Ethoxy-benzenepropanol. Similarly, there are no published studies reporting the detection of this compound in any biological samples, including human, animal, or plant tissues.

In contrast, other benzenepropanol derivatives, such as benzenepropanol itself (also known as 3-phenyl-1-propanol), have been identified as naturally occurring compounds in a variety of plants and food items. For instance, benzenepropanol is found in fruits and cinnamon.

Environmental Presence and Distribution in Various Matrices

Specific data on the presence and distribution of this compound in environmental matrices such as soil, water, and air are not available in the current body of scientific research.

For related compounds, the environmental distribution is governed by their physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. Compounds with higher water solubility tend to be more mobile in aquatic environments, while those with higher vapor pressure are more likely to be found in the atmosphere.

Environmental Transformation Pathways and Persistence

There is no specific information regarding the environmental transformation pathways, including biodegradation and photodegradation, or the environmental persistence of this compound.

Generally, the environmental fate of organic compounds is influenced by their chemical structure. The presence of an ether linkage and an aromatic ring in this compound suggests that it may be susceptible to microbial degradation, although the rate and extent of this degradation are unknown. The ethoxy group may be cleaved, and the aromatic ring may be hydroxylated and subsequently cleaved by microbial enzymes. Photodegradation in the atmosphere or surface waters is also a potential transformation pathway for aromatic compounds. The persistence of such a compound would depend on the efficiency of these degradation processes in various environmental compartments.

Methodologies for Environmental Monitoring and Assessment

There are no standardized or published methodologies specifically developed for the environmental monitoring and assessment of this compound.

However, general analytical techniques used for the detection of similar aromatic compounds in environmental samples could likely be adapted for this purpose. These methods typically involve:

Sample Collection: Utilizing appropriate techniques for collecting air, water, and soil samples.

Extraction: Employing methods such as liquid-liquid extraction, solid-phase extraction, or purge and trap to isolate the target analyte from the sample matrix.

Analysis: Using instrumental techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for separation, identification, and quantification.

The development of a specific method for this compound would require the acquisition of an analytical standard for instrument calibration and method validation.

Data Tables

Due to the absence of specific research on this compound, no data tables with research findings can be generated.

Q & A

Q. What are the recommended synthetic methodologies for 2-Ethoxy-benzenepropanol, and how can its purity be validated?

A common approach involves ethoxylation of benzyl alcohol derivatives using ethylene oxide under controlled alkaline conditions (e.g., KOH or NaOH catalysis at 60–80°C). Post-synthesis, purification via fractional distillation or column chromatography is advised. Purity validation should combine analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
  • Gas chromatography (GC) with flame ionization detection (FID) to quantify organic impurities .
  • IR spectroscopy to verify functional groups (e.g., ethoxy C-O stretch at ~1100 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Design a kinetic study using buffered solutions (pH 2–12) and monitor degradation via:

  • High-performance liquid chromatography (HPLC) with UV detection to track parent compound depletion .
  • Mass spectrometry (MS) to identify hydrolysis byproducts (e.g., benzenepropanol or ethoxy cleavage products) .
  • Control experiments should include temperature variation (25–60°C) to model accelerated degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

Contradictions often arise from differing experimental models (e.g., in vitro vs. in vivo) or exposure durations. To address this:

  • Perform comparative assays using standardized cell lines (e.g., HepG2 for hepatotoxicity) and Caenorhabditis elegans for acute toxicity .
  • Cross-validate with QSAR modeling to predict bioaccumulation potential and reconcile discrepancies in ecological toxicity datasets .
  • Include positive controls (e.g., known toxicants like phenol derivatives) to calibrate assay sensitivity .

Q. How can the regioselectivity of this compound in substitution reactions be controlled?

Regioselectivity depends on steric and electronic factors. For electrophilic substitution:

  • Use Lewis acid catalysts (e.g., AlCl₃) to direct substitution to the para position of the benzene ring .
  • For nucleophilic substitution at the propanol chain, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Monitor intermediates via in situ FTIR or Raman spectroscopy to optimize reaction pathways .

Q. What advanced techniques characterize the compound’s interactions with biological macromolecules?

  • Surface plasmon resonance (SPR) to quantify binding affinity with proteins (e.g., serum albumin) .
  • Molecular dynamics simulations (using software like GROMACS) to predict interactions with lipid bilayers or enzymatic active sites .
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) of binding events .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting data on environmental persistence of this compound?

  • Conduct OECD 301 biodegradability tests (e.g., Closed Bottle Test) to compare aerobic degradation rates across studies .
  • Use high-resolution mass spectrometry (HRMS) to distinguish abiotic vs. microbial degradation pathways in soil/water matrices .
  • Apply Fugacity modeling (Level III) to predict compartmental distribution (air/water/soil) and validate experimental half-lives .

Q. What experimental designs optimize the synthesis of isotopically labeled this compound for tracer studies?

  • Incorporate ¹³C-labeled ethylene oxide during ethoxylation to generate position-specific labels .
  • Purify via preparative HPLC coupled with isotopic ratio monitoring .
  • Validate isotopic purity using NMR isotopomer analysis and isotope-ratio mass spectrometry (IRMS) .

Cross-Disciplinary Applications

Q. How can this compound be utilized in polymer chemistry?

  • As a plasticizer : Evaluate compatibility with PVC or polyesters via dynamic mechanical analysis (DMA) and glass transition temperature (Tg) measurements .
  • As a monomer precursor : Functionalize via epoxidation (e.g., using m-CPBA) to generate crosslinkable derivatives for epoxy resins .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • Two-dimensional gas chromatography (GC×GC) with time-of-flight MS for non-targeted screening .
  • Ion chromatography (IC) to quantify residual anionic catalysts (e.g., sulfate or chloride ions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.